2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile
Overview
Description
2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different functional groups replacing the bromine or nitro groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the functional groups, potentially leading to carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of materials with specific chemical properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
- 2-(5-Bromo-3-fluoro-2-nitrophenyl)ethanol
- 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetaldehyde
- 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid
Comparison: 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties compared to its analogs. The nitrile group can participate in different reactions and interactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(5-bromo-3-fluoro-2-nitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-6-3-5(1-2-11)8(12(13)14)7(10)4-6/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKWBFAPZRQLNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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